molecular formula C4H5F3O B6616896 (2R)-2-(2,2,2-trifluoroethyl)oxirane CAS No. 480429-24-1

(2R)-2-(2,2,2-trifluoroethyl)oxirane

Cat. No.: B6616896
CAS No.: 480429-24-1
M. Wt: 126.08 g/mol
InChI Key: KSAGWVJHDZAMEZ-GSVOUGTGSA-N
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Description

Significance of Fluorine in Asymmetric Organic Molecules

The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into asymmetric organic molecules can profoundly influence their physical, chemical, and biological properties. The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond impart unique characteristics to these molecules.

Key effects of fluorine incorporation include:

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

Lipophilicity: The introduction of fluorine can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Binding Affinity: The unique electronic properties of fluorine can lead to altered binding interactions with biological targets, such as enzymes and receptors, potentially increasing potency and selectivity.

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.

The trifluoromethyl group, in particular, is often considered a "lipophilic hydrogen bond donor" and can significantly alter the acidity of nearby protons. These properties make fluorinated chiral building blocks, like (2R)-2-(2,2,2-trifluoroethyl)oxirane, highly sought after in medicinal chemistry.

Contextualizing this compound within Contemporary Organofluorine Chemistry

This compound is a prominent example of a chiral fluorinated building block in modern organofluorine chemistry. nih.gov Its utility stems from the combination of a stereochemically defined epoxide ring and a trifluoroethyl group. The epoxide is a versatile functional group that can undergo regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles, providing access to a diverse range of chiral trifluoromethylated compounds. nih.govbeilstein-journals.org

The trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity of the adjacent epoxide ring, often directing nucleophilic attack to the carbon atom further from the trifluoromethyl group in SN2-type reactions. nih.gov This inherent regioselectivity, coupled with the chirality of the starting epoxide, allows for the predictable synthesis of enantiomerically pure products.

The demand for such building blocks is driven by the increasing prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. The synthesis of this compound and its derivatives is a key area of research, with efforts focused on developing efficient and highly enantioselective catalytic methods.

Historical Development of Chiral Epoxide Chemistry with Fluorinated Analogues

The history of chiral epoxide chemistry is rich, with seminal developments in asymmetric epoxidation revolutionizing the field of organic synthesis. The introduction of fluorinated analogues into this landscape has been a more recent, yet equally impactful, progression.

The journey began with the development of methods for the asymmetric epoxidation of unfunctionalized olefins. Groundbreaking work by Sharpless on the titanium-tartrate catalyzed epoxidation of allylic alcohols (1980) and by Jacobsen and Katsuki on the manganese-salen catalyzed epoxidation of cis-alkenes (early 1990s) provided reliable methods for accessing chiral epoxides with high enantioselectivity. youtube.com These methods laid the groundwork for the synthesis of a vast array of chiral molecules.

The application of these and other asymmetric epoxidation methods to fluorinated olefins has been an area of active investigation. nih.gov Early efforts often faced challenges due to the electronic properties of the fluorinated substrates, which can deactivate the double bond towards electrophilic attack. The development of more reactive and selective catalysts, including organocatalysts like the Shi catalyst, has been crucial in overcoming these hurdles. nih.gov

Biocatalysis has also emerged as a powerful tool for the synthesis of chiral fluorinated epoxides. rsc.org Enzymatic methods, such as kinetic resolution of racemic fluorinated epoxides using epoxide hydrolases, can provide access to enantiomerically pure materials.

The timeline below highlights some key milestones in the development of chiral epoxide and organofluorine chemistry:

1862: Alexander Borodin reports the first synthesis of an organofluorine compound.

1980: K. Barry Sharpless reports the titanium-tartrate catalyzed asymmetric epoxidation of allylic alcohols. youtube.com

1990: Eric Jacobsen and Tsutomu Katsuki independently report the enantioselective epoxidation of unfunctionalized olefins using chiral manganese-salen complexes. youtube.com

1996: Yian Shi develops a fructose-derived chiral ketone catalyst for the asymmetric epoxidation of a broad range of olefins. nih.gov

2000s-Present: Increasing application of asymmetric epoxidation methods to fluorinated olefins and the development of novel organocatalytic and biocatalytic approaches for the synthesis of chiral fluorinated epoxides. nih.govrsc.org

The continued development of synthetic methodologies for chiral fluorinated epoxides like this compound is a testament to their growing importance in the synthesis of complex, high-value molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of (2,2,2-Trifluoroethyl)oxirane

PropertyValueSource
CAS Number407-12-5 chemicalbook.comscbt.com
Molecular FormulaC4H5F3O chemicalbook.comscbt.com
Molecular Weight126.08 g/mol chemicalbook.comscbt.com
Boiling Point68-69 °C chemicalbook.com
Density1.249 g/cm³ chemicalbook.com

Table 2: Comparison of Asymmetric Epoxidation Methods for Fluorinated Olefins

MethodCatalyst/ReagentTypical SubstratesEnantioselectivity (ee)Key Features
Jacobsen-Katsuki Epoxidation Chiral Mn(III)-salen complexescis-Alkenes, conjugated dienesGenerally high for suitable substratesOne of the first highly enantioselective methods for unfunctionalized olefins.
Shi Epoxidation Fructose-derived chiral ketone / Oxonetrans- and trisubstituted alkenesUp to 93% for fluoroolefinsMetal-free (organocatalytic), broad substrate scope. nih.gov
Biocatalytic Resolution Epoxide Hydrolases (EHs)Racemic epoxidesCan be very highProvides access to one enantiomer of the epoxide and the corresponding diol. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(2,2,2-trifluoroethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAGWVJHDZAMEZ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Enantiomerically Pure 2r 2 2,2,2 Trifluoroethyl Oxirane

Stereoselective Epoxidation Strategies Leading to Trifluoroethyloxirane

Direct epoxidation of the prochiral alkene, 4,4,4-trifluoro-1-butene, is a primary strategy to access the target molecule. Success hinges on the use of catalytic systems that can effectively differentiate between the two enantiotopic faces of the alkene.

The field of asymmetric epoxidation offers several powerful tools, including metal-based catalysts and organocatalysts, which could be applied to the synthesis of (2R)-2-(2,2,2-trifluoroethyl)oxirane.

One of the most renowned methods is the Jacobsen-Katsuki epoxidation , which utilizes a chiral manganese-salen complex. nih.govacs.org This method is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and other substituted alkenes. nih.govacs.org While terminal alkenes can be challenging substrates, modifications to the catalyst and reaction conditions have expanded its scope. dicp.ac.cn The proposed mechanism involves the formation of a high-valent manganese-oxo species that delivers the oxygen atom to the alkene in an enantioselective manner. nih.govbeilstein-journals.org

Another key strategy is the use of chiral ketone catalysts to generate chiral dioxiranes in situ, which then act as the epoxidizing agent. Fructose-derived ketones, as pioneered by Shi, have proven effective for the epoxidation of various olefins, including those with electron-withdrawing groups. nih.govacs.org The enantioselectivity of these reactions is influenced by the steric and electronic properties of the alkene substrate. nih.gov For fluoroolefins, both the steric bulk and the electronic effects of the fluorine atoms can impact the efficiency and selectivity of the epoxidation. nih.gov Studies on various fluoroolefins have shown that high enantiomeric excesses (ee) can be achieved, although the optimal ketone catalyst may vary depending on the specific substrate. nih.gov

Alkene SubstrateChiral Ketone CatalystOxidantEnantiomeric Excess (ee)Reference
(Z)-1-Fluoro-2-phenyletheneFructose-derived ketone 1Oxone93% nih.gov
(E)-1-Fluoro-2-phenyletheneFructose-derived ketone 1Oxone74% nih.gov
α-IsopropylstyreneLactam ketone 3dOxone84% nih.gov

This table presents data for the asymmetric epoxidation of analogous fluoroolefins and substituted terminal olefins, illustrating the potential of chiral ketone catalysis.

An alternative to catalytic asymmetric epoxidation is the use of a chiral auxiliary. In this approach, the starting material is covalently bonded to a chiral molecule, which directs the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed to yield the enantiomerically enriched product. wikipedia.orgwilliams.edu

For the synthesis of this compound, a substrate like 4,4,4-trifluorobut-1-ene could be derivatized with a chiral auxiliary. For instance, methods developed by Evans using oxazolidinone auxiliaries are widely employed for stereoselective reactions. wikipedia.orgwilliams.edu While typically used for alkylations and aldol (B89426) reactions, the principles of diastereoselective control can be extended to epoxidations of double bonds within the chiral substrate-auxiliary conjugate. researchgate.net After a diastereoselective epoxidation, the auxiliary would be cleaved to release the chiral epoxide. wikipedia.org Camphorsultams are another class of effective chiral auxiliaries used in a variety of asymmetric transformations, including Michael additions. wikipedia.org

The key advantage of this method is that the products are diastereomers, which can often be separated chromatographically, allowing for the isolation of enantiomerically pure material even if the diastereoselectivity of the epoxidation step is not perfect. wikipedia.orgwilliams.edu

This strategy involves the synthesis of a chiral precursor that already contains the required stereocenter, followed by the formation of the epoxide ring. A common and powerful method is the Sharpless Asymmetric Epoxidation , which is highly effective for allylic alcohols. acs.orgnih.govnih.gov To apply this to the synthesis of this compound, one would start with an allylic alcohol such as (E)-4,4,4-trifluorobut-2-en-1-ol.

The Sharpless epoxidation utilizes a titanium tetra(isopropoxide) catalyst in combination with a chiral diethyl tartrate (DET) ligand. acs.orgnih.gov The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of either epoxide enantiomer. nih.govpsu.educas.cn

The resulting chiral epoxy alcohol would then need to be converted to the target trifluoroethyloxirane. This would involve the removal of the hydroxyl group, a multi-step process that could include conversion to a leaving group (e.g., tosylate or halide) followed by reduction.

Alternatively, one could synthesize the chiral diol, (2R)-4,4,4-trifluorobutane-1,2-diol, as a key intermediate. researchgate.netnih.gov This diol can then be cyclized to form the epoxide ring. organic-chemistry.orgyoutube.com The cyclization is typically achieved by selectively activating the primary alcohol (e.g., as a tosylate) and then treating with a base to induce an intramolecular SN2 reaction, where the secondary alcohol acts as the nucleophile to close the ring. youtube.com The Mitsunobu reaction provides another route for the direct cyclodehydration of diols to epoxides. organic-chemistry.org

Allylic Alcohol SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
(E)-2-Hexen-1-ol(+)-DIPT89>98 psu.edu
Cinnamyl alcohol(+)-DET8895 psu.edu
Geraniol(+)-DIPT79>98 psu.edu

This table provides examples from the Sharpless Asymmetric Epoxidation of various allylic alcohols, demonstrating the high enantioselectivity achievable with this method. DIPT refers to diisopropyl tartrate.

Nucleophilic Fluorination and Fluoroalkylation for Epoxide Synthesis

This section explores synthetic strategies that build the fluorinated epoxide through the introduction of fluorine or a trifluoromethyl group.

The development of catalytic asymmetric nucleophilic fluorination methods has primarily focused on the ring-opening of epoxides to produce β-fluoroalcohols, rather than the formation of epoxides themselves. acs.org In these reactions, a nucleophilic fluoride (B91410) source is added to an epoxide in the presence of a chiral catalyst, leading to an enantioselective opening of the ring. acs.org While this is a powerful method for synthesizing chiral fluorinated compounds, it represents the reverse of the desired transformation for synthesizing an epoxide. The direct synthesis of an epoxide via a catalytic asymmetric nucleophilic fluorination of a suitable precursor is not a standard or commonly reported methodology.

A plausible synthetic route involves the introduction of a trifluoromethyl (CF₃) group onto a pre-existing, non-fluorinated epoxide scaffold. This approach relies on nucleophilic trifluoromethylation reagents. nih.gov A common source for the CF₃ nucleophile is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent. nih.gov

The strategy would involve reacting a simple, readily available chiral epoxide, such as (R)-glycidol or a derivative where the hydroxyl group is protected, with a nucleophilic trifluoromethylating agent. The reaction would proceed via a nucleophilic attack of the "CF₃⁻" equivalent at one of the epoxide carbons. For this to yield the target molecule, the starting material would need to be a C2 synthon like a protected glycidol, and the trifluoromethyl group would attack the unsubstituted carbon.

Alternatively, oxidative trifluoromethylation reactions have been developed where a nucleophilic substrate reacts with a nucleophilic trifluoromethylation reagent in the presence of an oxidant. nih.gov Biocatalytic approaches are also emerging for the enantioselective oxytrifluoromethylation of alkenes, which can lead to CF₃-substituted cyclic products. acs.org While these methods show promise for the construction of carbon-CF₃ bonds, their direct application to form this compound from a simpler epoxide has not been extensively detailed in the literature. acs.orgnih.gov

Understanding the "Negative Fluorine Effect" in Fluoroalkylation of Epoxides

The introduction of fluorine atoms onto a carbanion has a profound, and often detrimental, impact on its nucleophilicity, a phenomenon termed the "negative fluorine effect". This effect is particularly pronounced in the context of nucleophilic fluoroalkylation of epoxides. Research has shown that the substitution of hydrogen with fluorine on a carbanionic center decreases the carbanion's reactivity, especially towards simple epoxides. cas.cn

The low reactivity is attributed to the high stability of the fluorinated carbanion. This stability arises from the strong electron-withdrawing nature of fluorine, which also creates electronic repulsion between the electron pairs on the fluorine atoms and the lone pair of the carbanion. cas.cn This repulsion can lead to a high tendency for the carbanion to undergo α-elimination of a fluoride ion. cas.cn

A comparative study between the reactivity of (benzenesulfonyl)difluoromethyl anion and its chlorinated counterpart, (benzenesulfonyl)dichloromethyl anion, with various epoxides starkly illustrates this effect. The dichloromethyl anion readily reacts with a range of epoxides to afford the corresponding ring-opened products in high yields. In contrast, the difluoromethyl anion shows significantly lower reactivity under similar conditions, highlighting the remarkable negative fluorine effect. cas.cn

Table 1: Reactivity Comparison of Dihaloalkyl Anions with Epoxides cas.cn
Epoxide SubstrateAnionProduct YieldKey Observation
Styrene OxidePhSO₂CF₂⁻LowDemonstrates the "negative fluorine effect" where the fluorinated carbanion is significantly less reactive than its chlorinated analog.
Styrene OxidePhSO₂CCl₂⁻High
1,2-EpoxyoctanePhSO₂CHF⁻LowerConfirms that fluorine substitution on a carbanion decreases its nucleophilicity compared to chlorine.
1,2-EpoxyoctanePhSO₂CHCl⁻Higher

To overcome this challenge, one strategy involves modifying the fluorinated carbanion to enhance its nucleophilicity. Introducing a second electron-withdrawing group, such as another benzenesulfonyl group, can diminish the electronic repulsion and increase the carbanion's stability and nucleophilicity toward epoxides. This approach has been shown to improve the success of nucleophilic fluoroalkylation of epoxides. cas.cn The presence of a strongly electron-withdrawing trifluoromethyl (CF₃) group in a molecule can significantly lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. beilstein-journals.org

Derivatization Strategies for Accessing this compound

Direct enantioselective synthesis of trifluoromethylated epoxides remains a significant challenge. nih.gov Consequently, derivatization strategies, which utilize pre-existing stereocenters or introduce the trifluoroethyl group at a later stage, are crucial for accessing enantiomerically pure this compound.

Transformation of Pre-existing Chiral Substrates

A powerful and widely used approach for the synthesis of enantiomerically pure epoxides involves the transformation of readily available chiral starting materials. This strategy leverages the "chiral pool" to install the required stereochemistry, which is then carried through a series of reactions to form the target epoxide.

For instance, chiral β-amino alcohols can serve as precursors for chiral epoxides. A general and efficient one-pot procedure involves the reaction of a chiral β-amino alcohol with epichlorohydrin (B41342). lookchem.com This key step, often assisted by a Lewis acid, involves the regioselective addition of the amino alcohol to the epoxide of epichlorohydrin, followed by an intramolecular cyclization induced by a base to form the desired chiral substituted epoxide. lookchem.com

Furthermore, renewable resources like levoglucosenone (B1675106) can be transformed into key chiral intermediates such as (S)-γ-hydroxymethyl-γ-butyrolactone. mdpi.com This intermediate can then be further elaborated to produce chiral epoxides, showcasing a chemo-enzymatic pathway to valuable chiral building blocks. mdpi.com The general principle of these methods involves starting with a molecule of known absolute configuration and performing a series of stereocontrolled reactions to build the target structure, thereby ensuring the enantiopurity of the final product. The Sharpless asymmetric epoxidation is another cornerstone technique that allows for the enantioselective synthesis of chiral epoxides from allylic alcohols, providing a predictable route to a single enantiomer. youtube.com

Table 2: Examples of Chiral Substrates for Enantiopure Epoxide Synthesis
Chiral SubstrateResulting Epoxide TypeKey Synthetic StepReference
Chiral β-Amino AlcoholsChiral 2-(Hydroxymethyl)morpholines (via epoxide intermediate)Lewis acid-assisted addition to epichlorohydrin and base-induced cyclization lookchem.com
(S)-Aspartic Acid(R)-(2-Benzyloxyethyl)oxiraneMulti-step conversion of the chiral acid researchgate.net
LevoglucosenoneChiral (S)-EpoxidesChemo-enzymatic synthesis of (S)-γ-hydroxymethyl-γ-butyrolactone intermediate mdpi.com
Allylic AlcoholsChiral 2,3-EpoxyalcoholsSharpless Asymmetric Epoxidation youtube.com

Late-Stage Trifluoroethylation for Epoxide Formation

Late-stage functionalization, particularly trifluoroethylation, represents a highly desirable strategy in medicinal and materials chemistry as it allows for the rapid diversification of complex molecules. researchgate.netrsc.org Applying this concept to epoxide synthesis would involve introducing the 2,2,2-trifluoroethyl group into a molecule that already contains, or can be readily converted into, an oxirane ring.

While direct late-stage trifluoroethylation to form an epoxide is not a commonly reported standalone procedure, the principles can be adapted from existing methodologies. For example, a palladium-catalyzed C-H bond activation has been used for the stereoselective trifluoroethylation of acrylamides. researchgate.net One could envision a synthetic sequence where a suitable alkene precursor is first subjected to a late-stage trifluoroethylation reaction, followed by epoxidation of the resulting trifluoroethylated alkene.

The epoxidation of alkenes is a well-established transformation. organic-chemistry.orgkhanacademy.org Various reagents and catalytic systems are available for this purpose, including peroxyacids like m-CPBA or organocatalysts such as 2,2,2-trifluoroacetophenone (B138007), which uses hydrogen peroxide as a green oxidant. organic-chemistry.org

A hypothetical route could involve:

Synthesis of a chiral allylic alcohol.

Late-stage trifluoroethylation of a suitable position on the allylic alcohol. This remains a synthetic challenge and would require the development of specific methodologies.

Epoxidation of the resulting trifluoroethylated alkene. Asymmetric epoxidation methods, like the Sharpless epoxidation, could be employed here to control the stereochemistry of the newly formed epoxide ring, provided the trifluoroethyl group does not interfere with the catalyst system. youtube.com

The development of novel trifluoroethylation reagents, such as aryl(trifluoroethyl)iodonium salts, has expanded the scope of introducing the -CH₂CF₃ group under transition-metal catalysis. researchgate.net These advancements may pave the way for more direct and efficient late-stage trifluoroethylation strategies applicable to the synthesis of complex fluorinated molecules like this compound.

Reactivity and Transformation Pathways of 2r 2 2,2,2 Trifluoroethyl Oxirane

Ring-Opening Reactions of (2R)-2-(2,2,2-trifluoroethyl)oxirane

The three-membered ring of this compound is characterized by significant ring strain and polarized carbon-oxygen bonds, making it susceptible to ring-opening reactions. nih.gov These transformations are fundamental in synthetic chemistry as they allow for the stereospecific introduction of two functional groups onto adjacent carbon atoms. The presence of the strongly electron-withdrawing trifluoroethyl group significantly influences the epoxide's reactivity and the regioselectivity of the ring-opening process. Reactions can be initiated by either nucleophilic attack or by electrophilic activation of the oxirane oxygen, leading to a variety of functionalized products. nih.gov

Nucleophilic ring-opening is a common pathway for the transformation of epoxides, proceeding through a nucleophilic substitution mechanism. nih.govresearchgate.net The reaction involves the direct attack of a nucleophile on one of the electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. Due to the high electronegativity of the trifluoroethyl substituent, the carbon atoms of the epoxide ring in this compound are rendered more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated analogues.

The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides like this compound is primarily governed by steric and electronic factors, which are dictated by the reaction conditions.

Under basic or neutral conditions: The reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this corresponds to the terminal carbon (C3), leading to the formation of a secondary alcohol. This pathway is favored because the transition state energy is lower for the attack at the less substituted position. researchgate.netnih.gov

Stereochemistry: As is characteristic of SN2 reactions, the nucleophilic attack occurs from the backside relative to the carbon-oxygen bond being broken. This results in a predictable inversion of stereochemistry at the center of attack. Since the attack is on the unsubstituted carbon, the stereochemistry at the C2 position remains unchanged.

The table below summarizes the expected regiochemical outcome of nucleophilic addition under SN2 conditions.

Reagent/ConditionSite of AttackProduct TypeStereochemical Outcome
Nucleophile (Nu⁻) in basic/neutral mediaC3 (less substituted carbon)4,4,4-Trifluoro-1-Nu-butan-2-olInversion of configuration at C3 (if chiral)

Ring-opening reactions with carbon nucleophiles are crucial for forming new carbon-carbon bonds. arkat-usa.org Common carbon nucleophiles include organometallic reagents such as Grignard reagents (RMgX), organolithium compounds (RLi), and acetylides. youtube.com These strong nucleophiles readily attack the epoxide ring, typically at the less substituted carbon atom under standard SN2 conditions. arkat-usa.orgyoutube.com The reaction of this compound with a Grignard reagent, for instance, would yield a fluorinated alcohol with an extended carbon chain. The use of fluorinated alcohol solvents can enhance the electrophilicity of the epoxide and promote ring-opening even with weaker carbon nucleophiles. arkat-usa.org

A wide range of heteroatom nucleophiles can be employed to open the ring of trifluoromethylated epoxides, leading to the synthesis of valuable fluorinated building blocks. Research on the analogous compound 2,2-bis(trifluoromethyl)oxirane demonstrates that such reactions proceed regioselectively, with the nucleophile attacking the CH₂ group to form tertiary alcohols. researchgate.net A similar regioselectivity is expected for this compound.

Oxygen Nucleophiles: Alcohols and water can open the epoxide ring, particularly under catalytic conditions, to form ethers and diols, respectively.

Nitrogen Nucleophiles: Amines are effective nucleophiles for epoxide ring-opening, producing amino alcohols, which are important structural motifs in pharmaceuticals.

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles react readily with epoxides. For example, the reaction of 2,2-bis(trifluoromethyl)oxirane with an aqueous solution of sodium sulfide (Na₂S) produces S[CH₂C(CF₃)₂OH]₂. researchgate.net Similarly, sodium thiocyanate (NaSCN) reacts exothermically to yield a cyclic imine. researchgate.net

The following table details representative reactions with heteroatom nucleophiles based on findings with similar fluorinated epoxides. researchgate.net

NucleophileReagentProduct Type
OxygenAlcohols (ROH)β-Alkoxy alcohol
SulfurSodium Sulfide (Na₂S)Thioether-diol
SulfurSodium Thiosulfate (Na₂S₂O₃)Bunte Salt
Sulfur/NitrogenSodium Thiocyanate (NaSCN)Cyclic Imine

To enhance the reactivity of the epoxide, particularly towards weaker nucleophiles, electrophilic activation of the oxirane oxygen is employed. This is typically achieved using Brønsted or Lewis acids. acs.orgresearchgate.net The acid coordinates to the oxygen atom, making it a better leaving group and further polarizing the C-O bonds, which increases the electrophilicity of the ring carbons. researchgate.net

Lewis acids are highly effective catalysts for epoxide ring-opening reactions. researchgate.netmdpi.com Common Lewis acids used for this purpose include boron trifluoride (BF₃), aluminum triflate [Al(OTf)₃], and scandium triflate [Sc(OTf)₃]. researchgate.netresearchgate.netnih.gov

The mechanism involves the coordination of the Lewis acid to the epoxide oxygen. This coordination weakens the C-O bonds and induces a partial positive charge on the carbon atoms. The transition state of the ring-opening reaction under Lewis acid catalysis often has significant carbocationic character (SN1-like). researchgate.net Consequently, the regioselectivity can be altered compared to the SN2 pathway. In this scenario, the nucleophile may preferentially attack the more substituted carbon (C2), as this position is better able to stabilize the developing positive charge. researchgate.net This leads to the formation of a primary alcohol, in contrast to the secondary alcohol formed under basic conditions.

The table below outlines the general characteristics of Lewis acid-catalyzed ring-opening.

Catalyst SystemSite of AttackMechanistic CharacterProduct Type
Lewis Acid (e.g., BF₃, Sc(OTf)₃)C2 (more substituted carbon)SN1-like3-Nu-1,1,1-trifluorobutan-2-ol

Electrophilic Activation and Catalytic Systems for Ring-Opening

Cooperative Catalysis in Enantioselective Transformations

Cooperative catalysis, particularly involving bimetallic systems, represents a sophisticated strategy for achieving high enantioselectivity in the ring-opening reactions of epoxides. In these systems, two metal centers work in concert to activate both the epoxide (electrophile) and the nucleophile simultaneously. This dual activation is proposed to dramatically enhance both reaction rates and stereocontrol compared to monometallic catalysts. rsc.org

Bimetallic salen complexes, for example, have been effectively utilized in the enantioselective ring-opening of aziridines, a reaction class with strong mechanistic parallels to epoxide opening. rsc.org The proposed mechanism suggests that one metal center acts as a Lewis acid, coordinating to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack. Concurrently, the second metal center binds and delivers the nucleophile, orienting it precisely for a stereospecific backside attack. rsc.org This synergistic action within a single catalytic complex is crucial for achieving high enantiomeric excesses, often in the range of 90–99% ee for related substrates. rsc.org

Table 1: Key Principles of Bimetallic Cooperative Catalysis in Epoxide Ring-Opening

FeatureDescriptionImplication for this compound
Dual Activation Simultaneous activation of both the epoxide and the nucleophile by two distinct metal centers. rsc.orgLowers the activation energy of the reaction, allowing it to proceed under milder conditions.
Lewis Acidity One metal center coordinates to the epoxide oxygen, enhancing its electrophilicity.Facilitates the ring-opening process, which is influenced by the electron-withdrawing trifluoroethyl group.
Nucleophile Delivery The second metal center binds and orients the incoming nucleophile.Enforces a specific trajectory for the nucleophilic attack, leading to high stereoselectivity (enantioselectivity).
Pre-organization The catalyst structure creates a well-defined chiral pocket, pre-organizing the transition state.Results in a single, favored reaction pathway, yielding one enantiomer of the product in high excess.
Solvent Effects, including Fluorinated Alcohols, in Enhancing Reactivity

The choice of solvent plays a critical role in modulating the reactivity of epoxides. While ring-opening reactions often necessitate Lewis acidic additives to activate the epoxide, certain solvents can serve this purpose directly. arkat-usa.orgresearchgate.net Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are particularly effective promoters for these transformations. researchgate.netarkat-usa.org

These solvents possess unique properties that enable them to enhance the electrophilicity of the epoxide ring, thereby facilitating its opening by weak or neutral nucleophiles. arkat-usa.orgresearchgate.net The primary mechanism of activation is through strong hydrogen bonding between the acidic hydroxyl group of the fluorinated alcohol and the oxygen atom of the oxirane. This interaction mimics the role of a Lewis acid, polarizing the epoxide and lowering the activation barrier for nucleophilic attack without the need for a metal catalyst. arkat-usa.orgresearchgate.net This approach provides a desirable alternative for promoting reactions under milder conditions. arkat-usa.org

Table 2: Comparison of Activating Systems for Epoxide Ring-Opening

Activating SystemMechanism of ActionAdvantages
Lewis Acids Coordination of the Lewis acid to the epoxide oxygen, increasing electrophilicity of the ring carbons. core.ac.ukHigh activation, enabling reactions with very weak nucleophiles.
Fluorinated Alcohols (e.g., HFIP, TFE) Formation of a strong hydrogen bond with the epoxide oxygen, enhancing its electrophilicity. arkat-usa.orgresearchgate.netMilder reaction conditions, avoids metal catalysts, can act as both solvent and promoter. arkat-usa.org
Neutral/Basic Conditions Relies on the inherent reactivity of a strong nucleophile to open the unactivated epoxide ring.Simple conditions, suitable for highly reactive epoxides and strong nucleophiles.

Transformations Beyond Simple Ring-Opening

Beyond nucleophilic additions, this compound can participate in a variety of more complex transformations, including rearrangements, cycloadditions, and polymerization, which significantly expand its synthetic utility.

Rearrangement Reactions Involving the Oxirane Ring and Trifluoroethyl Group

Epoxides, particularly when activated by Lewis acids, can undergo rearrangement reactions to form carbonyl compounds. core.ac.ukresearchgate.net The general mechanism involves the coordination of the Lewis acid (e.g., BF₃, Al(OTf)₃) to the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond to generate a carbocationic intermediate. core.ac.ukresearchgate.net This is followed by a 1,2-hydride or alkyl shift, leading to the formation of an aldehyde or ketone. core.ac.uk

For an epoxide substituted with a trifluoroethyl group, the rearrangement is highly regioselective. The strong electron-withdrawing nature of the CF₃ group would destabilize any adjacent positive charge, meaning the C-O bond distal to the trifluoroethyl group is more likely to cleave. A subsequent 1,2-hydride shift would then lead to the formation of a trifluoromethyl-substituted ketone. Such rearrangements are a key pathway for converting epoxides into valuable carbonyl-containing building blocks. cas.cn

**3.2.2. Cycloaddition Reactions with this compound (e.g., CO₂) **

The reaction of epoxides with carbon dioxide is a highly efficient and atom-economical process for synthesizing five-membered cyclic carbonates. nih.govresearchgate.net This transformation is of significant interest as it represents a method for the chemical fixation of CO₂, converting a greenhouse gas into valuable chemical products. mdpi.com The cycloaddition of CO₂ to this compound yields the corresponding trifluoromethyl-substituted cyclic carbonate.

The reaction is typically catalyzed by a binary system consisting of a Lewis acid and a nucleophile (such as a halide salt). The mechanism involves two key steps:

The nucleophile attacks one of the epoxide carbons, leading to ring-opening and the formation of a halo-alkoxide intermediate.

The alkoxide oxygen then acts as a nucleophile, attacking the electrophilic carbon of CO₂, followed by an intramolecular cyclization that displaces the halide to form the cyclic carbonate and regenerate the catalyst. mdpi.com

This process is considered a green chemistry reaction due to its 100% atom efficiency, as all atoms from the reactants are incorporated into the final product. nih.gov

Table 3: General Scheme for CO₂ Cycloaddition with this compound

Reactant 1Reactant 2Catalyst SystemProductKey Feature
This compoundCarbon Dioxide (CO₂)Lewis Acid + Nucleophile (e.g., Onium Halide)(R)-4-(2,2,2-trifluoroethyl)-1,3-dioxolan-2-one100% Atom Economy. nih.gov

Polymerization Aspects of this compound

This compound can serve as a monomer in ring-opening polymerization (ROP) to produce fluorinated polyethers. In this process, the strained oxirane ring is opened, and the monomers are linked together to form a long polymer chain. The polymerization can be initiated by cationic, anionic, or coordination catalysts.

The resulting polymer, poly(2-(2,2,2-trifluoroethyl)oxirane), would feature a flexible polyether backbone with pendant trifluoroethyl groups. The incorporation of fluorine is known to impart unique properties to polymers, such as increased thermal stability, chemical resistance, and hydrophobicity. While specific studies on the polymerization of this compound are not widely detailed in the provided search results, the polymerization of other substituted oxiranes, such as 2-methyloxirane, is a well-established process that results in polyether structures. nist.gov The presence of the trifluoroethyl group would be expected to significantly influence the properties of the resulting fluoropolymer.

Applications of 2r 2 2,2,2 Trifluoroethyl Oxirane in Advanced Organic Synthesis

(2R)-2-(2,2,2-trifluoroethyl)oxirane as a Chiral Building Block

The utility of this compound as a chiral synthon stems from its ability to undergo highly regioselective and stereospecific ring-opening reactions. Nucleophiles preferentially attack the less sterically hindered C3 carbon, leading to the formation of a new stereocenter at C2 with retention of configuration. This predictable reactivity allows for the synthesis of a wide array of enantiomerically pure fluorinated compounds. Chiral amines, for example, are crucial building blocks for numerous pharmaceuticals and bioactive molecules. acs.org The use of predefined chiral synthons is a cornerstone strategy for producing these complex molecules in an enantiopure form. acs.orgnih.gov

The synthesis of enantiopure fluorinated alcohols and amines is a primary application of this compound. The epoxide ring is susceptible to opening by a variety of nucleophiles, a reaction that can be facilitated by the use of specialized solvents like fluorinated alcohols. researchgate.net For instance, reaction with water or hydroxide (B78521) sources yields chiral 1,1,1-trifluoro-butane-2,3-diol, a valuable fluorinated diol.

Similarly, the reaction with amines or their equivalents provides a direct route to chiral β-amino alcohols containing a trifluoroethyl group. These compounds are important structural motifs in many biologically active molecules. The synthesis of chiral α-trifluoromethylamines using 2,2,2-trifluoroethylamine (B1214592) as a building block highlights the importance of such fluorinated amine structures in synthetic chemistry. nih.gov Biocatalytic methods, which often employ enzymes like alcohol dehydrogenases and amine dehydrogenases, represent an advanced strategy for converting alcohols into enantiopure amines, demonstrating the demand for these chiral structures in industrial processes. nih.gov The development of novel synthetic strategies to access fluorinated amines continues to be an active area of research, driven by their utility in life sciences. nih.gov

Table 1: Representative Nucleophilic Ring-Opening Reactions

NucleophileProduct ClassSignificance
Water (H₂O)Chiral Fluorinated DiolBuilding block for further synthesis
Ammonia (NH₃)Chiral Fluorinated Amino AlcoholPrecursor for pharmaceuticals and ligands
Azide (N₃⁻)Chiral Fluorinated Azido AlcoholVersatile intermediate for amines and heterocycles
Thiols (RSH)Chiral Fluorinated Hydroxy SulfideComponent in bioactive molecules

Beyond simple ring-opening, this compound is a precursor for constructing more complex fluorinated heterocyclic systems. The initial ring-opening product, which contains both a hydroxyl group and a trifluoroethylated carbon backbone, can undergo subsequent intramolecular cyclization reactions to form various ring systems. For example, a ring-opening reaction with a bifunctional nucleophile can set the stage for a second reaction step that closes a new ring. This strategy provides access to fluorinated tetrahydrofurans, piperidines, and other complex scaffolds that are difficult to synthesize through other methods. The nature of the heterocyclic scaffold is known to be a critical determinant of biological activity in drug candidates, such as in the case of antibacterial 2,6-difluorobenzamides. nih.gov

The incorporation of fluorine atoms or fluorinated groups into molecules is a widely used strategy in drug discovery and agrochemical development to enhance biological efficacy. researchgate.netacs.org Fluorine can improve properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netacs.org The trifluoroethyl group, installed via this compound, is therefore a desirable feature. The enantiopure fluorinated alcohols and amines derived from this oxirane are key intermediates in the synthesis of high-value molecules. For example, chiral fluorinated amino alcohols are core components of certain protease inhibitors and other therapeutic agents. In the agrochemical sector, the difluoromethyl group, a close relative of the trifluoroethyl moiety, is found in numerous pesticides, where it moderately adjusts the compound's properties for optimal performance. acs.org

Bioisosteric Applications of the Trifluoroethyl Moiety derived from Oxirane

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a bioactive molecule is replaced by another group with similar physicochemical properties to improve potency, selectivity, pharmacokinetics, or toxicity profiles. ipinnovative.comslideshare.net The trifluoroethyl group, readily introduced using this compound, is an important motif used in bioisosteric replacement strategies.

The core principle of bioisosterism is to fine-tune a molecule's properties while retaining its desired biological function. researchgate.netdrugdesign.org Fluorine and fluorinated groups are particularly effective bioisosteres. tandfonline.com Replacing a hydrogen atom or a hydroxyl group with fluorine can block metabolic oxidation at that position. sci-hub.se The trifluoroethyl group (-CH₂CF₃) can act as a bioisostere for various functionalities. For example, the trifluoroethylamine group is considered a stable isostere of an amide bond, as it can act as a hydrogen bond donor while having reduced basicity compared to a standard amine. tandfonline.comu-tokyo.ac.jp This replacement can improve a drug's stability towards hydrolysis. tandfonline.com Key design principles involve matching steric size, electronic properties, and hydrogen bonding capacity. drugdesign.org The success of a bioisosteric replacement is highly dependent on the specific biological target and the molecular context. nih.gov

Table 2: Bioisosteric Replacements Involving Fluorine

Original GroupFluorinated BioisostereKey Property ChangesReference
Hydrogen (-H)Fluorine (-F)Increased metabolic stability, altered acidity/basicity sci-hub.se
Hydroxyl (-OH)Difluoromethyl (-CF₂H)Lipophilic H-bond donor, increased stability tandfonline.com
Amide (-CONH-)Trifluoroethylamine (-CH(CF₃)NH-)Reduced basicity, enhanced hydrolytic stability tandfonline.comu-tokyo.ac.jp
Carbonyl (C=O)Difluoromethylene (-CF₂-)Altered polarity, metabolic stability chemrxiv.org

Oxetanes are four-membered heterocyclic rings that have gained prominence as bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities. u-tokyo.ac.jp The introduction of fluorine into the oxetane (B1205548) ring, creating fluorinated oxetanes, further enhances their utility. nih.govnews-medical.net For instance, a difluorooxetane ring can serve as a polar and metabolically stable replacement for a carbonyl group. researchgate.net Recent synthetic breakthroughs have enabled the conversion of epoxides into fluorinated oxetanes, highlighting a potential synthetic pathway from precursors like this compound to more complex fluorinated bioisosteres. news-medical.net Amino-oxetanes are also being explored as valuable bioisosteres for benzamides, which are extremely common motifs in marketed drugs. nih.gov The development of methods to synthesize these structures is critical for their application in medicinal chemistry. nih.gov

Impact on Molecular Conformation and Intermolecular Interactions

The introduction of a trifluoroethyl group at the C2 position of an oxirane ring, as seen in this compound, profoundly influences the molecule's three-dimensional structure and its interactions with other molecules. These effects are critical in guiding the stereochemical and regiochemical outcomes of reactions in advanced organic synthesis. The strong electron-withdrawing nature and the steric bulk of the trifluoroethyl group are the primary determinants of these conformational and interactive behaviors.

Molecular Conformation

Theoretical analyses of acceptor-substituted epoxides have shown that the electron-withdrawing nature of the substituent leads to a measurable loss of electron density within the epoxide ring. uva.nl This electronic perturbation affects the bond lengths and angles of the oxirane moiety. For instance, in a computational analysis of the reaction of 2-(trifluoromethyl)oxirane (B1348523), the geometry of the epoxide is a crucial parameter in its interaction with other reagents. mdpi.com

A computational study on the reaction of 2-(trifluoromethyl)oxirane with a frustrated Lewis pair provides insights into the energetics of adduct formation, which is inherently linked to the epoxide's conformation. The Gibbs free energies for the formation of intermediates in such reactions are sensitive to the stereoelectronic environment of the epoxide.

Table 1: Calculated Gibbs Free Energies for Intermediates in the Reaction of 2-(Trifluoromethyl)oxirane. mdpi.com
IntermediateDescriptionCalculated ΔG (kcal/mol)
IcDative adduct formation7.6
IIIcSecond intermediate after nucleophilic attack-18.5
2cFinal cyclic product-42.0

This table is generated based on computational data for 2-(trifluoromethyl)oxirane, a closely related compound, to illustrate the energetic considerations in reactions involving such fluorinated epoxides.

Intermolecular Interactions

The trifluoroethyl group plays a multifaceted role in dictating the intermolecular interactions of this compound. These interactions are fundamental to its application in stereoselective synthesis, influencing how it binds to catalysts and reacts with nucleophiles.

The highly polarized C-F bonds of the trifluoromethyl group create a region of positive electrostatic potential at the carbon atom and negative potential around the fluorine atoms. scbt.com This "amphiphilic" nature allows the trifluoromethyl group to engage in a variety of non-covalent interactions. It can act as a hydrogen bond acceptor through its fluorine atoms and, less intuitively, the carbon of the CF3 group can participate in electrophilic interactions. rsc.org

In the context of catalysis, these non-covalent interactions are crucial for the substrate's orientation within the catalyst's active site. For example, the fluorine atoms can interact with Lewis acidic centers of a catalyst, while the molecule as a whole is positioned for a stereoselective nucleophilic attack. The regioselectivity of the epoxide ring-opening is also heavily influenced by the electronic effect of the trifluoroethyl group. The strong electron-withdrawing nature of the CF3 group makes the C2 carbon of the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Furthermore, the trifluoroethyl group can influence the solvation shell around the molecule. Molecular dynamics simulations on related fluorinated compounds, such as 2,2,2-trifluoroethanol (B45653) (TFE), have shown that TFE molecules can preferentially aggregate around peptides, creating a low dielectric environment that favors the formation of intra- and intermolecular hydrogen bonds. A similar effect can be anticipated for this compound, where the fluorinated tail can organize solvent molecules, thereby influencing the approach of reactants.

The photoelectron circular dichroism (PECD) studies on the related R-trifluoromethyloxirane have provided experimental evidence of the influence of the trifluoromethyl group on the electronic structure and chirality of the molecule. These fundamental properties are at the heart of the specific intermolecular interactions that govern its reactivity in chiral synthesis.

Advanced Analytical and Computational Studies on 2r 2 2,2,2 Trifluoroethyl Oxirane

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of (2R)-2-(2,2,2-trifluoroethyl)oxirane. These techniques provide detailed information about the molecular framework, the electronic environment of the nuclei, and the vibrational modes of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy, with Emphasis on ¹⁹F NMR for Elucidating Structure and Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy offers particular advantages due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

The ¹⁹F NMR spectrum of this compound is expected to exhibit a triplet, arising from the coupling of the three equivalent fluorine atoms with the adjacent methylene (B1212753) (CH₂) protons. The chemical shift of this signal provides insight into the electronic environment of the trifluoromethyl group. In many 2,2,2-trifluoroethyl-containing compounds, this signal appears in the range of -65 to -75 ppm relative to a standard like CFCl₃. The presence of the chiral center in the oxirane ring can lead to diastereotopicity of the methylene protons, which can, in turn, influence the multiplicity and coupling constants observed in both ¹H and ¹⁹F NMR spectra.

The coupling constants, specifically the ³J(H-F) coupling, are valuable for conformational analysis. The magnitude of this coupling is dependent on the dihedral angle between the C-H and C-F bonds, as described by the Karplus relationship.

Table 1: Representative ¹⁹F NMR Data for Compounds Containing the 2,2,2-Trifluoroethyl Group

Compound Solvent Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz
N-(2,2,2-trifluoroethyl)aniline CDCl₃ -72.31 t 8.9
4-Methoxy-N-(2,2,2-trifluoroethyl)benzenamine CDCl₃ -72.32 t 9.0
1-Methoxy-4-(3,3,3-trifluoro-2-methylpropyl)benzene CDCl₃ -73.4 d 8.3

This table presents data from similar compounds to illustrate typical ¹⁹F NMR parameters and is for illustrative purposes only.

Vibrational and Mass Spectrometry for Structural Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of the molecule by probing its vibrational modes. For this compound, characteristic absorption bands for the C-F, C-O, and C-H bonds are expected. The strong C-F stretching vibrations are typically observed in the region of 1100-1350 cm⁻¹. The asymmetric and symmetric stretching of the epoxide ring usually appear around 800-950 cm⁻¹ and 1250 cm⁻¹, respectively.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound (MW: 126.08 g/mol ), the molecular ion peak [M]⁺ at m/z 126 would be expected. chemicalbook.com Common fragmentation pathways for trifluoroethyl compounds involve the loss of the CF₃ group or parts of the ethyl chain. Gas chromatography coupled with mass spectrometry (GC-MS) can be used to both separate the compound from a mixture and obtain its mass spectrum for identification. nih.gov

Table 2: Expected Vibrational Frequencies and Mass Spectral Fragments for this compound

Spectroscopic Technique Feature Expected Value/Observation
Infrared (IR) Spectroscopy C-F stretching ~1100-1350 cm⁻¹ (strong)
Epoxide ring stretching ~800-950 cm⁻¹ and ~1250 cm⁻¹
C-H stretching ~2900-3000 cm⁻¹
Mass Spectrometry (EI) Molecular Ion [M]⁺ m/z 126
Fragment [M-CF₃]⁺ at m/z 57

This table is based on typical values for the functional groups present and is for illustrative purposes.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Quantum chemical calculations can provide deep insights into reaction mechanisms, selectivity, and the influence of stereoelectronic effects.

Quantum Chemical Studies on Reaction Mechanisms and Transition States of Epoxide Transformations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the reaction pathways of epoxides. spectrabase.com For this compound, these studies can elucidate the mechanisms of ring-opening reactions under both acidic and basic conditions. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.

For example, in a nucleophilic ring-opening reaction, DFT calculations can model the approach of the nucleophile to either the C2 or C3 carbon of the oxirane ring. The calculation of the transition state structures and their corresponding activation energies can reveal the regioselectivity of the reaction. Such studies have been instrumental in understanding the stereospecific nature of epoxide ring-closures and openings. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Reactions Involving this compound

The prediction of regioselectivity and stereoselectivity is a major application of computational chemistry in organic synthesis. nih.govrsc.org In the case of this compound, the two carbons of the epoxide ring are not equivalent. The C2 carbon is attached to the electron-withdrawing trifluoroethyl group, which influences its electrophilicity.

Under basic or nucleophilic conditions, the reaction is typically governed by steric hindrance, favoring attack at the less substituted C3 carbon (an Sₙ2-type mechanism). Conversely, under acidic conditions, the reaction proceeds through a more carbocation-like transition state. The electron-withdrawing trifluoroethyl group would destabilize a positive charge at the adjacent C2 carbon. Therefore, protonation of the epoxide oxygen followed by nucleophilic attack is still likely to be favored at the C3 position. Computational models can quantify these effects and predict the major regioisomer formed. nih.gov

Conformational Analysis and Stereoelectronic Effects of the Trifluoroethyl Group

The trifluoroethyl group exerts significant stereoelectronic effects that influence the conformation and reactivity of the molecule. The strong inductive (-I) effect of the three fluorine atoms makes the trifluoroethyl group a powerful electron-withdrawing group. This affects the electron density distribution throughout the molecule, particularly at the adjacent C2 carbon of the oxirane ring, making it more electrophilic.

Conformational analysis, often performed using computational methods, can identify the most stable arrangement of the trifluoroethyl group relative to the oxirane ring. The steric bulk of the CF₃ group will also play a role in dictating the preferred conformations and influencing the approach of reagents. The gauche effect, an attraction between vicinal electron-withdrawing groups, may also influence the conformational preferences around the C-C bond of the ethyl group. Understanding these conformational and stereoelectronic factors is crucial for rationalizing the observed reactivity and for designing selective transformations involving this compound.

Future Directions and Emerging Research Avenues for 2r 2 2,2,2 Trifluoroethyl Oxirane

Development of Next-Generation Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent reactions of (2R)-2-(2,2,2-trifluoroethyl)oxirane heavily rely on catalysis. The development of more advanced catalytic systems is paramount for improving efficiency, selectivity, and sustainability.

Future research in this area is likely to focus on several key themes:

Cooperative Dual-Catalyst Systems: Inspired by recent successes in asymmetric catalysis, cooperative systems combining a chiral Lewis acid and a chiral amine or other organocatalyst could enable highly enantioselective ring-opening reactions under mild conditions. nih.gov Such systems can activate both the epoxide and the nucleophile simultaneously, leading to enhanced reactivity and stereocontrol, which is particularly valuable for the desymmetrization of related cyclic epoxides. nih.gov

Advanced Organocatalysis: While organocatalysts like 2,2,2-trifluoroacetophenone (B138007) have proven effective for the epoxidation of certain olefins, there is a need for catalysts with lower loading and faster reaction times. acs.orgresearchgate.net Research into novel ketone catalysts or squaramide-based systems, which have been successful in activating related trifluoromethyl compounds, could lead to more efficient and broadly applicable transformations of the oxirane. nih.gov

Photoredox and Electrocatalysis: The integration of photoredox or electrocatalysis offers new pathways for the transformation of this compound. These methods can generate radical species or access unique reactive intermediates not achievable through traditional thermal methods, potentially enabling novel C-H functionalization or cross-coupling reactions involving the epoxide.

Phase Transfer Catalysis: The use of phase transfer catalysts has been shown to be effective for the synthesis of fluorinated epoxides from olefins using reagents like sodium hypochlorite. researchgate.netgoogle.com Future work could optimize these systems for improved yields and explore their application in the subsequent stereoselective transformations of the epoxide, offering a safe and scalable production method. google.com

Table 1: Potential Next-Generation Catalytic Approaches

Catalytic StrategyPotential Application for this compoundAnticipated Advantages
Cooperative CatalysisEnantioselective ring-opening with various nucleophiles.High enantioselectivity (ee), mild conditions, low catalyst loading. nih.gov
Advanced OrganocatalysisEfficient synthesis and novel ring-opening transformations.Metal-free, environmentally friendly, high functional group tolerance. acs.org
Photoredox/ElectrocatalysisRadical-based ring-opening, C-H functionalization.Access to novel reactivity modes, mild reaction conditions.
Optimized Phase TransferScalable synthesis and in-situ transformation.Use of inexpensive reagents, improved safety for large-scale production. researchgate.netgoogle.com

Exploration of Novel Reactivity Modes and Synthetic Transformations

Beyond classical nucleophilic ring-opening, the unique electronic properties conferred by the trifluoroethyl group suggest that this compound could participate in a range of underexplored transformations.

Key areas for future investigation include:

Cycloaddition Reactions: The use of N-2,2,2-trifluoroethylisatin ketimines as 1,3-dipoles in [3+2] and [3+4] cycloadditions has been demonstrated, yielding complex spirocyclic systems. nih.gov A major future avenue is to develop conditions where this compound itself, or a derivative, can act as a partner in cycloaddition reactions, providing rapid access to fluorinated five-, six-, or seven-membered heterocyclic scaffolds.

Regioselective Ring-Opening with Carbon Nucleophiles: While ring-opening with heteroatom nucleophiles is well-documented, reactions with a broader range of carbon nucleophiles, particularly soft enolates and organometallic reagents, remain to be fully explored. researchgate.netbeilstein-journals.org The use of fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol as promoters can enhance the electrophilicity of the epoxide, facilitating reactions with weak carbon nucleophiles without the need for strong Lewis acids. arkat-usa.org

Rearrangement and Isomerization Reactions: Catalytic systems could be designed to induce novel rearrangements of the epoxide, leading to the formation of fluorinated allylic alcohols or other valuable isomers. Such transformations would expand the portfolio of available trifluoroethyl-containing building blocks from a single precursor.

Directed C-H Functionalization: Palladium-catalyzed reactions have enabled the α-C–H alkenylation of alkylamines. acs.org Future work could explore the directed functionalization of the C-H bonds on the oxirane ring or the adjacent methylene (B1212753) group, guided by a coordinating group transiently installed on the oxygen atom.

Integration of this compound into Cascade and Flow Chemistry Processes

To maximize synthetic efficiency and safety, the integration of this compound into continuous flow and cascade reaction sequences is a significant future direction.

Flow Chemistry: The use of microreactors offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial when handling potentially energetic intermediates like epoxides. Flow chemistry enables safer operation at elevated temperatures and pressures, often leading to dramatically reduced reaction times and improved yields. The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to flow processes, facilitating safer scale-up and on-demand production.

Advanced Theoretical and Data-Driven Approaches in Fluorinated Epoxide Chemistry

The fields of computational chemistry and machine learning are poised to revolutionize how research on fluorinated compounds is conducted. acs.org

Density Functional Theory (DFT) Studies: DFT calculations are becoming indispensable for understanding the mechanisms of reactions involving fluorinated molecules. For this compound, DFT can be used to:

Predict the regioselectivity of ring-opening reactions with various nucleophiles by modeling the transition state energies. rsc.org

Elucidate the role of catalysts and solvent effects, such as the dual hydrogen-bonding activation mechanism proposed for fluorinated alcohols in epoxide/CO2 coupling. rsc.org

Design new catalysts with enhanced activity and selectivity by computationally screening potential candidates. acs.org

Machine Learning (ML) and Data-Driven Discovery: As more experimental data becomes available, machine learning models can be trained to predict the outcomes of reactions involving fluorinated epoxides. rsc.orgacs.org These data-driven approaches can:

Accelerate the optimization of reaction conditions (e.g., catalyst, solvent, temperature) by navigating complex reaction landscapes. acs.orgmdpi.com

Predict the reactivity of novel substrates and nucleophiles, guiding experimental efforts toward more promising targets.

Identify hidden patterns and relationships in chemical data, potentially leading to the discovery of entirely new reactions and reactivity modes. acs.orgchemrxiv.org

Table 2: Data-Driven and Theoretical Approaches

ApproachApplication to Fluorinated Epoxide ChemistryExpected Outcome
Density Functional Theory (DFT)Mechanistic investigation of ring-opening and catalytic cycles. rsc.orgAccurate prediction of selectivity, understanding of catalyst-substrate interactions.
Machine Learning (ML)Prediction of reaction yields and optimal conditions from molecular structures. rsc.orgAccelerated discovery of new reactions, efficient process optimization. acs.org
CheminformaticsAnalysis of patent and literature data to identify research trends. chemrxiv.orgStrategic guidance for future research directions and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-(2,2,2-trifluoroethyl)oxirane, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The compound is synthesized via epoxidation of trifluoroethyl-substituted alkenes using peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to favor stereoselectivity . Alternative routes involve nucleophilic substitution of epichlorohydrin with 2,2,2-trifluoroethyl precursors in the presence of NaOH . Key factors include solvent polarity (e.g., dichloromethane minimizes side reactions) and temperature control (to prevent racemization). Yields typically range from 60–85%, with enantiomeric excess (ee) >90% achievable via chiral catalysts or kinetic resolution .

Q. How can the stereochemistry and purity of this compound be validated experimentally?

  • Methodological Answer :

  • Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves enantiomers using hexane/isopropanol mobile phases.
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes diastereomers via coupling patterns, while 1H^{1}\text{H} NMR monitors epoxide ring integrity (δ 3.5–4.0 ppm for oxirane protons) .
  • Polarimetry : Specific rotation ([α]D20_{D}^{20}) values correlate with enantiopurity (e.g., [α]D20_{D}^{20} = +15.2° for (R)-enantiomer in chloroform) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in ring-opening reactions compared to non-fluorinated analogs?

  • Mechanistic Insights : The -CF3_3 group’s strong electron-withdrawing effect polarizes the epoxide ring, increasing electrophilicity at the oxirane carbons. This accelerates nucleophilic attacks (e.g., by amines or thiols) by 2–3 orders of magnitude versus non-fluorinated analogs . Density Functional Theory (DFT) studies show reduced activation energy (ΔG^\ddagger ~18 kcal/mol for NH3_3 attack vs. ~22 kcal/mol in ethyl-oxirane) due to enhanced partial positive charge on the β-carbon .

Q. What strategies optimize enantioselective synthesis for pharmaceutical applications?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-BINOL-derived titanium complexes to achieve >95% ee in asymmetric epoxidation .
  • Biocatalysis : Epoxide hydrolases (e.g., from Aspergillus niger) selectively hydrolyze undesired enantiomers, enriching (R)-configuration .
  • Kinetic Resolution : Racemic mixtures are treated with chiral Lewis acids (e.g., Jacobsen’s catalyst) to preferentially react with one enantiomer .

Q. How can computational modeling predict regioselectivity in nucleophilic ring-opening reactions?

  • Computational Workflow :

  • Docking Simulations : Molecular dynamics (MD) with force fields (e.g., OPLS-AA) model nucleophile orientation near the oxirane ring.
  • Quantum Mechanics (QM) : Hartree-Fock or DFT (B3LYP/6-31G*) calculates charge distribution and transition states. Studies show nucleophiles (e.g., NH3_3) favor attack at the less hindered carbon adjacent to -CF3_3 (80:20 regioselectivity) .

Applications in Material Science and Drug Development

Q. What role does this compound play in synthesizing fluorinated polymers?

  • Polymerization Methodology : The compound copolymerizes with tetrafluoroethylene via radical initiation (AIBN, 70°C) to form poly(oxytrifluoroethyl-ethylene), exhibiting low surface energy (contact angle ~115°) and high thermal stability (Tg_g ~150°C) . Applications include non-stick coatings and gas-separation membranes .

Q. How is this epoxide used as a bioisostere in drug design?

  • Case Study : The -CF3_3 group mimics -CH3_3 in metabolic pathways but resists oxidation, prolonging drug half-life. For example, replacing a methyl group in β-lactamase inhibitors with (R)-trifluoroethyl-oxirane improves stability against CYP450 enzymes by 40% .

Contradictions and Limitations

  • Stereochemical Stability : reports high ee (>90%) under mild conditions, while notes racemization at >50°C. Recommendations: Store at 4°C and avoid prolonged heating .
  • Yield Variability : Epoxidation with m-CPBA yields 78% in dichloromethane but drops to 50% in THF due to solvent polarity effects .

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